![molecular formula C14H10F2O3 B6365045 2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1179926-83-0](/img/structure/B6365045.png)
2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% (2F5F2MPA) is a synthetic organic compound, belonging to the class of carboxylic acids. It is a key intermediate in the synthesis of a number of biologically active compounds, and has been used in a variety of scientific research applications.
Scientific Research Applications
2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a number of biologically active compounds, such as the anti-inflammatory drug flurbiprofen, the anticonvulsant drug felbamate, and the antidepressant drug fluoxetine. It has also been used as a starting material in the synthesis of a variety of other compounds, such as 2-fluorophenylacetic acid, 5-fluoro-2-methoxyphenylacetic acid, and 5-fluoro-2-methoxybenzyl alcohol.
Mechanism of Action
2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% is believed to act as a prodrug, meaning that it is converted to an active metabolite in the body. This metabolite is thought to be 2-fluoro-5-methoxybenzoic acid, which is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to a number of beneficial effects, including anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has been shown to have a number of beneficial biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce fever. In addition, it has been shown to have anticonvulsant, antidepressant, and anti-anxiety effects.
Advantages and Limitations for Lab Experiments
2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and is widely available. In addition, it has a high purity level (95%), making it suitable for use in a variety of experiments. However, it should be noted that 2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% is a relatively new compound, and that its effects on humans are still not fully understood. Therefore, caution should be taken when using it in experiments involving human subjects.
Future Directions
There are a number of potential future directions for 2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% research. One potential direction is to further explore its mechanism of action and its effects on humans. In addition, further research could be conducted to explore its potential as a therapeutic agent for a variety of conditions, such as inflammation, pain, fever, and depression. Finally, further research could be conducted to explore its potential as a starting material for the synthesis of other compounds.
Synthesis Methods
2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 5-fluoro-2-methoxyphenol with nitrosyl chloride to form 5-fluoro-2-methoxybenzoyl chloride. The second step involves the reaction of 5-fluoro-2-methoxybenzoyl chloride with 2-fluorobenzoic acid to form 2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%. The overall yield of the reaction is approximately 95%.
properties
IUPAC Name |
2-fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-5-3-9(15)7-10(13)8-2-4-12(16)11(6-8)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALSJLIPZWMCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681278 |
Source
|
Record name | 4,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(5-fluoro-2-methoxyphenyl)benzoic acid | |
CAS RN |
1179926-83-0 |
Source
|
Record name | 4,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.